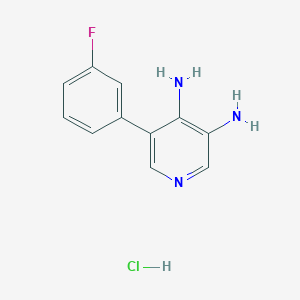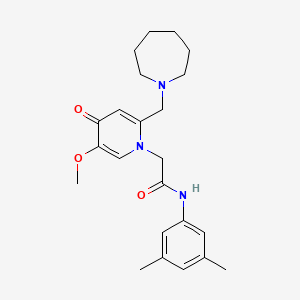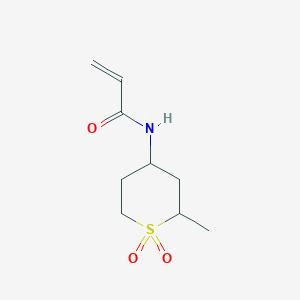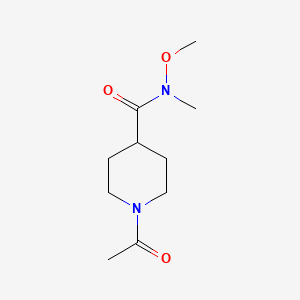![molecular formula C22H15F6N5O B2597593 N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide CAS No. 338759-29-8](/img/structure/B2597593.png)
N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups and diazenyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of diazenyl linkages. Common synthetic routes include:
Aromatic Coupling Reactions: These reactions are used to introduce the trifluoromethyl groups into the aromatic rings.
Radical Trifluoromethylation: This method involves the generation of carbon-centered radicals that react with trifluoromethylating agents.
Nucleophilic and Electrophilic Trifluoromethylation: These reactions involve the use of nucleophilic or electrophilic trifluoromethylating agents to introduce the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aromatic coupling reactions and radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkages, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazenyl linkages can undergo reduction to release active amines, which can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide
- This compound
Uniqueness
This compound stands out due to its unique combination of trifluoromethyl groups and diazenyl linkages, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(2Z)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19-,33-31? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCXEZGKSNVPLS-UGQFQPSBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)
![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)

![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2597519.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2597523.png)
![N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2597525.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2597528.png)

![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride](/img/structure/B2597531.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)

